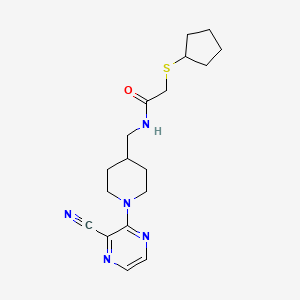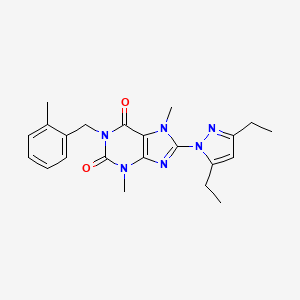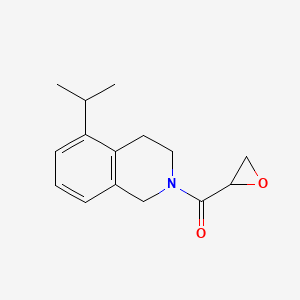
Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone, also known as OPI, is a synthetic compound that has been of great interest in scientific research due to its potential applications in various fields. OPI is a complex molecule that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is a potent inhibitor of various enzymes, including kinases, proteases, and phosphatases. It works by binding to the active site of these enzymes, preventing them from carrying out their normal function. Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to be highly selective for certain enzymes, which makes it a valuable tool for studying their function.
Biochemical and Physiological Effects:
Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone in lab experiments is its high selectivity for certain enzymes. This makes it a valuable tool for studying their function. However, one of the limitations of using Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is its relatively low yield during synthesis, which can make it difficult to obtain large quantities for experiments.
Orientations Futures
There are several future directions for research on Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone. One area of interest is the development of new drugs that target the enzymes inhibited by Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone. Another area of research is the study of the mechanism of action of Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone and its effects on different signaling pathways. Additionally, the synthesis of Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone could be optimized to increase its yield and make it more accessible for experiments.
Méthodes De Synthèse
The synthesis of Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been achieved using different methods, including the reaction of oxirane with 5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-amine in the presence of a catalyst. Another method involves the reaction of oxirane with 5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-amine hydrochloride in the presence of a base. The yield of Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone using these methods has been reported to be around 60-70%.
Applications De Recherche Scientifique
Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been studied extensively for its potential applications in various fields. One of the primary areas of research is its use as a chemical probe to study the function of different proteins. Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been used to study the activity of various enzymes, including kinases, proteases, and phosphatases.
Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has also been studied for its potential use in drug discovery. It has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and other diseases. Oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been used as a starting point for the development of new drugs that target these enzymes.
Propriétés
IUPAC Name |
oxiran-2-yl-(5-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-10(2)12-5-3-4-11-8-16(7-6-13(11)12)15(17)14-9-18-14/h3-5,10,14H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHWHZCGIHZDRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1CCN(C2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxirane-2-carbonyl)-5-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

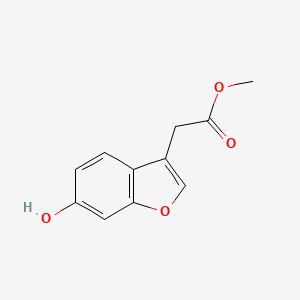
![ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B2473479.png)
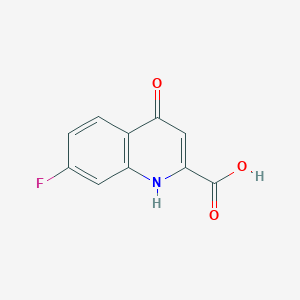
![3-methyl-5-(3-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2473481.png)
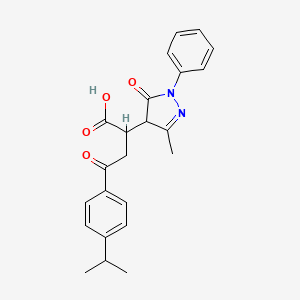
![Ethyl 7-chloro-6-formyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B2473483.png)

![2-(3-(2,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2473486.png)
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2473488.png)
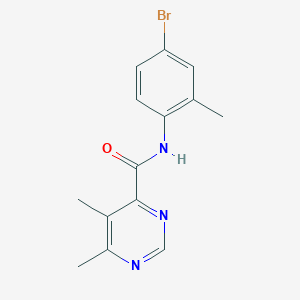
![Ethyl 1-(3-((4-bromophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2473491.png)
